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molecular formula C10H11NO4 B8670054 2-acetamido-4-methoxybenzoic acid

2-acetamido-4-methoxybenzoic acid

Cat. No. B8670054
M. Wt: 209.20 g/mol
InChI Key: XVAUPZUXDFQBRK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US06956036B1

Procedure details

A suspension of 2-acetylamino-4-methoxy-benzoic acid (15 g, 73.7 mmol) in water (75 mL) was cooled to −5° C. and conc HCl (150 mL) was added followed by cooling to −5°. To this mixture was added a solution of NaNO2 (5.43 g, 77.4 mmol) in water (50 mL) that had been cooled to −5°; this solution was added at such a rate so as to maintain the temperature of the reaction mixture between −5° and 0° C. The reaction mixture was stirred for 10 min and the clear solution was added to a solution of stannous chloride (41.9 g, 221 mmol) in conc HCl (150 mL) that had been cooled to −20° C. This addition was conducted so as to maintain a temperature of −20° to −10° C. for the reaction mixture, followed by stirring the mixture for 1.5 h at −20° C. The solid that formed was collected by filtration, washed with chilled EtOH, and dried to give an off-white solid (10.8 g): APCl/LCMS m/z 183 (M+H)+.
Quantity
15 g
Type
reactant
Reaction Step One
Name
Quantity
75 mL
Type
solvent
Reaction Step One
Name
Quantity
5.43 g
Type
reactant
Reaction Step Two
Name
Quantity
50 mL
Type
solvent
Reaction Step Two
[Compound]
Name
stannous chloride
Quantity
41.9 g
Type
reactant
Reaction Step Three
Name
Quantity
150 mL
Type
solvent
Reaction Step Three
Name
Quantity
150 mL
Type
solvent
Reaction Step Four

Identifiers

REACTION_CXSMILES
C([NH:4][C:5]1[CH:13]=[C:12]([O:14][CH3:15])[CH:11]=[CH:10][C:6]=1[C:7]([OH:9])=[O:8])(=O)C.[N:16]([O-])=O.[Na+]>O.Cl>[NH:4]([C:5]1[CH:13]=[C:12]([O:14][CH3:15])[CH:11]=[CH:10][C:6]=1[C:7]([OH:9])=[O:8])[NH2:16] |f:1.2|

Inputs

Step One
Name
Quantity
15 g
Type
reactant
Smiles
C(C)(=O)NC1=C(C(=O)O)C=CC(=C1)OC
Name
Quantity
75 mL
Type
solvent
Smiles
O
Step Two
Name
Quantity
5.43 g
Type
reactant
Smiles
N(=O)[O-].[Na+]
Name
Quantity
50 mL
Type
solvent
Smiles
O
Step Three
Name
stannous chloride
Quantity
41.9 g
Type
reactant
Smiles
Name
Quantity
150 mL
Type
solvent
Smiles
Cl
Step Four
Name
Quantity
150 mL
Type
solvent
Smiles
Cl

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
-5 °C
Stirring
Type
CUSTOM
Details
The reaction mixture was stirred for 10 min
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
by cooling to −5°
TEMPERATURE
Type
TEMPERATURE
Details
had been cooled to −5°
ADDITION
Type
ADDITION
Details
this solution was added at such a rate so as
TEMPERATURE
Type
TEMPERATURE
Details
to maintain the temperature of the reaction mixture between −5° and 0° C
TEMPERATURE
Type
TEMPERATURE
Details
had been cooled to −20° C
ADDITION
Type
ADDITION
Details
This addition
TEMPERATURE
Type
TEMPERATURE
Details
to maintain a temperature of −20° to −10° C. for the reaction mixture
STIRRING
Type
STIRRING
Details
by stirring the mixture for 1.5 h at −20° C
Duration
1.5 h
CUSTOM
Type
CUSTOM
Details
The solid that formed
FILTRATION
Type
FILTRATION
Details
was collected by filtration
WASH
Type
WASH
Details
washed with chilled EtOH
CUSTOM
Type
CUSTOM
Details
dried

Outcomes

Product
Details
Reaction Time
10 min
Name
Type
product
Smiles
N(N)C1=C(C(=O)O)C=CC(=C1)OC
Measurements
Type Value Analysis
AMOUNT: MASS 10.8 g
YIELD: CALCULATEDPERCENTYIELD 80.4%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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